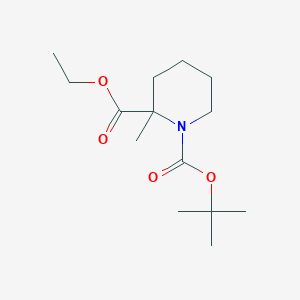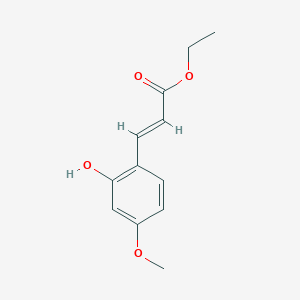
3-Fluoro-benzamidine HOAc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-benzamidine HOAc is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a fluorine atom attached to the benzamidine moiety, which is further stabilized by acetic acid (HOAc). The incorporation of fluorine into organic molecules often enhances their biological activity and stability, making this compound a compound of interest in medicinal chemistry and other scientific disciplines .
准备方法
The synthesis of 3-Fluoro-benzamidine HOAc can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoroaniline with cyanamide in the presence of a suitable catalyst to form 3-fluoro-benzamidine. This intermediate is then treated with acetic acid to yield the final product . The reaction conditions typically involve moderate temperatures and the use of solvents such as acetonitrile or methanol.
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields . The use of heterogeneous catalysts, such as α-zirconium hydrogen phosphate, has also been explored to improve the efficiency and selectivity of the synthesis .
化学反应分析
3-Fluoro-benzamidine HOAc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding fluoro-benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzamidine derivatives.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzimidazole derivatives, while reduction results in amine derivatives .
科学研究应用
3-Fluoro-benzamidine HOAc has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds, which are valuable in various chemical research and industrial applications.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases such as trypsin.
Medicine: Due to its enhanced biological activity, this compound is being explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Fluoro-benzamidine HOAc involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an inhibitor of trypsin by binding to the enzyme’s active site, thereby preventing substrate access and subsequent enzymatic activity . The presence of the fluorine atom enhances the binding affinity and specificity of the compound for its target, leading to more effective inhibition .
相似化合物的比较
3-Fluoro-benzamidine HOAc can be compared with other similar compounds, such as:
3-Fluoro-benzamidine: Lacks the acetic acid component, which may affect its stability and reactivity.
Benzamidine: Does not contain the fluorine atom, resulting in lower biological activity and stability.
Fluoro-benzimidazoles: These compounds have a similar fluorine substitution but differ in their core structure, leading to different biological activities and applications.
The uniqueness of this compound lies in its combination of fluorine substitution and acetic acid stabilization, which enhances its overall properties and makes it a valuable compound in various research fields .
属性
IUPAC Name |
acetic acid;3-fluorobenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2.C2H4O2/c8-6-3-1-2-5(4-6)7(9)10;1-2(3)4/h1-4H,(H3,9,10);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNYZFKCNYOVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=CC(=C1)F)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline](/img/structure/B6354032.png)


![(3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B6354049.png)
![1-(4-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)phenyl)ethanone](/img/structure/B6354051.png)



![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrafluoroborate](/img/structure/B6354084.png)




